molecular formula C15H21ClO3 B14117097 Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)-

Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)-

Cat. No.: B14117097
M. Wt: 284.78 g/mol
InChI Key: NMBAPQREPLNRTH-HNNXBMFYSA-N
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Description

Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- is a chemical compound with the molecular formula C15H21ClO3 and a molecular weight of 284.783 g/mol . This compound is characterized by the presence of an oxirane (epoxide) ring and a chlorophenoxy group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- typically involves the reaction of 4-chlorophenol with hexyl bromide to form 4-chlorophenoxyhexane. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the desired oxiranemethanol derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chlorophenoxy group also contributes to its reactivity and potential biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- is unique due to its specific stereochemistry and the presence of both an epoxide ring and a chlorophenoxy group.

Properties

Molecular Formula

C15H21ClO3

Molecular Weight

284.78 g/mol

IUPAC Name

[(2S)-2-[6-(4-chlorophenoxy)hexyl]oxiran-2-yl]methanol

InChI

InChI=1S/C15H21ClO3/c16-13-5-7-14(8-6-13)18-10-4-2-1-3-9-15(11-17)12-19-15/h5-8,17H,1-4,9-12H2/t15-/m0/s1

InChI Key

NMBAPQREPLNRTH-HNNXBMFYSA-N

Isomeric SMILES

C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)CO

Canonical SMILES

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)CO

Origin of Product

United States

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